molecular formula C16H17N3OS B3880390 2-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol

2-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol

Cat. No. B3880390
M. Wt: 299.4 g/mol
InChI Key: ZYUUIYWBOUAXRG-UHFFFAOYSA-N
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Description

The compound is a derivative of phenol with a thiadiazole ring and a dimethylamino group. Phenols are aromatic compounds that contain a hydroxyl group (-OH) attached to a carbon atom in a benzene ring . Thiadiazoles are heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The dimethylamino group (-N(CH3)2) is a common functional group in organic chemistry, known for its basicity and ability to form stable cations .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory .


Chemical Reactions Analysis

The chemical reactivity of a compound like this could be influenced by factors like the electron-donating ability of the dimethylamino group, the aromaticity of the phenol and thiadiazole rings, and the acidity of the phenolic hydrogen .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and spectral properties (UV-Vis, IR, NMR) can be determined using various experimental techniques .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a dye or pigment, its mechanism of action could involve light absorption and subsequent energy transfer .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific chemical structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

properties

IUPAC Name

2-[2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-19(2)12-9-7-11(8-10-12)15-17-18-16(21-15)13-5-3-4-6-14(13)20/h3-10,15,17,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUUIYWBOUAXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2NN=C(S2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol
Reactant of Route 2
2-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol
Reactant of Route 3
2-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol
Reactant of Route 4
Reactant of Route 4
2-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol
Reactant of Route 5
2-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol
Reactant of Route 6
Reactant of Route 6
2-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol

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